3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide
Overview
Description
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions: The methoxybenzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is usually formed by reacting the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-3-phenylisoxazole-5-carboxamide
- N-(2-methoxybenzyl)-3-(4-chlorophenyl)isoxazole-5-carboxamide
- N-(2-methoxybenzyl)-3-(4-methylphenyl)isoxazole-5-carboxamide
Uniqueness
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which may confer specific biological activities or chemical properties that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-7-13(8-10-15)16-11-18(25-21-16)19(22)20-12-14-5-3-4-6-17(14)24-2/h3-11H,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPNNVXGUXHCTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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